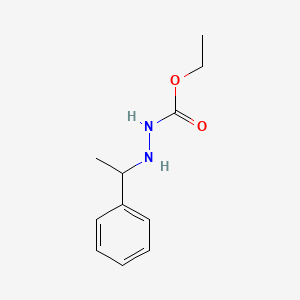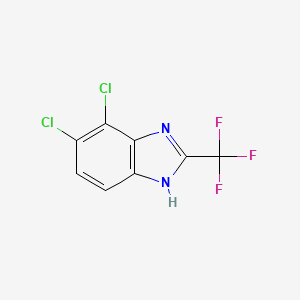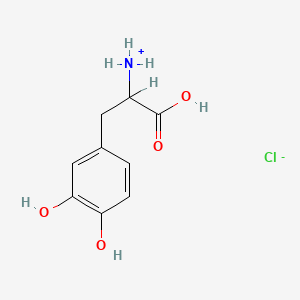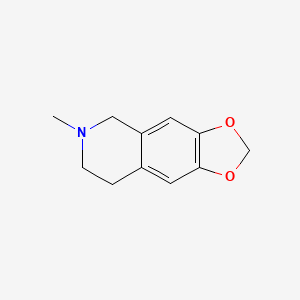
2,5,9-Trimethyldecane
Overview
Description
2,5,9-Trimethyldecane: is an organic compound belonging to the class of alkanes. It has the molecular formula C₁₃H₂₈ and a molecular weight of 184.3614 g/mol . This compound is characterized by the presence of three methyl groups attached to the decane backbone at the 2nd, 5th, and 9th positions . It is a colorless liquid under standard conditions and is primarily used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,9-Trimethyldecane can be achieved through several methods. One common approach involves the distillation of straight-chain decane followed by catalytic cracking. This process breaks down some molecules into derivatives containing trimethyl groups, ultimately yielding this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of advanced distillation and catalytic cracking techniques. These methods ensure high purity and yield of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,5,9-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (chlorine, bromine) and other nucleophiles.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated alkanes, other substituted derivatives.
Scientific Research Applications
2,5,9-Trimethyldecane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of alkane chemistry and as a solvent in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding the behavior of alkanes in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used as a solvent, lubricant, and in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 2,5,9-Trimethyldecane involves its interaction with various molecular targets and pathways. As an alkane, it primarily interacts with lipid membranes and hydrophobic regions of proteins. Its effects are mediated through hydrophobic interactions, which can influence the structure and function of biological molecules.
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,3,4-Trimethylpentane: Another branched alkane with similar molecular structure.
2,2,3-Trimethylbutane: A branched alkane with a different arrangement of methyl groups.
Uniqueness: 2,5,9-Trimethyldecane is unique due to its specific arrangement of methyl groups on the decane backbone. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,5,9-trimethyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-11(2)7-6-8-13(5)10-9-12(3)4/h11-13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQOUURBLPHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334825 | |
| Record name | 2,5,9-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-22-9 | |
| Record name | 2,5,9-Trimethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


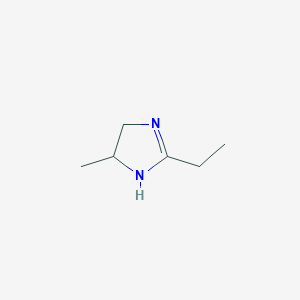


![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
